molecular formula C11H14N2O2 B1342222 3-Piperidinopyridine-2-carboxylic acid CAS No. 898289-01-5

3-Piperidinopyridine-2-carboxylic acid

Cat. No. B1342222
M. Wt: 206.24 g/mol
InChI Key: QIWMAMIMWHCYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidinopyridine-2-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of alkaloids and other organic molecules. While the provided papers do not directly discuss 3-Piperidinopyridine-2-carboxylic acid, they do provide insights into related piperidine and pyridine derivatives, which can be useful in understanding the chemistry of similar compounds.

Synthesis Analysis

The synthesis of piperidine-related alkaloids often involves the use of chiral building blocks. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been examined as a chiral building block for piperidine-related alkaloids, synthesized through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation . Similarly, a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described for the synthesis of 2,3-disubstituted pyrrolidines and piperidines . These methods could potentially be adapted for the synthesis of 3-Piperidinopyridine-2-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with different stereoisomers and conformations. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid has been characterized by X-ray analysis, spectroscopies, and computational studies, revealing distinct components linked by hydrogen bonds and adopting chair conformations . Understanding the molecular structure of 3-Piperidinopyridine-2-carboxylic acid would require similar analytical techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including iodocarbamation, decarbamation, and ring expansion. The desymmetrization of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using iodocarbamation is a key step in synthesizing certain alkaloids . Additionally, the ring expansion of azabicyclo[3.3.0]octane systems to chiral piperidine derivatives has been achieved with high diastereoselectivity . These reactions could be relevant to the chemical transformations that 3-Piperidinopyridine-2-carboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the formation of hydrogen-bonded complexes can affect the stability and solubility of these compounds . The characterization of such complexes through spectroscopic and theoretical studies provides insights into the intermolecular interactions that govern the properties of these molecules. The properties of 3-Piperidinopyridine-2-carboxylic acid would likely be influenced by its ability to form similar interactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This study developed a method for direct access to 3-aryl-N-Boc-piperidines through palladium-catalyzed migrative Negishi coupling, showing the potential of such compounds in pharmaceutical research due to their selectivity and yields (Millet & Baudoin, 2015).

  • Synthesis and Characterization of Fe3O4-SA-PPCA : This research introduced Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst, demonstrating its efficiency and reusability in the synthesis of certain derivatives, highlighting the chemical versatility of piperidine-related compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Biological and Pharmacological Applications

  • Antimicrobial Activity : New pyridine derivatives incorporating the piperidine motif were synthesized and evaluated for their antimicrobial activity. This study underscores the potential of piperidine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Anticancer Research : The synthesis and biological evaluation of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid were investigated, showing potential anticancer activity by specifically targeting mitochondria, demonstrating the utility of piperidine analogs in anticancer drug development (Pierroz et al., 2012).

Drug Design and Synthesis

  • Synthesis of Novel Substituted Piperazine Analogues : This research focused on designing, synthesizing, and evaluating novel carbamoylpyridine and carbamoylpiperidine analogues for their antiplatelet aggregation activity, contributing to the development of potential therapeutic agents (Youssef et al., 2011).

  • Library Screening for GABA Transporter 1 : A study employed mass spectrometry binding assays for library screening targeting γ-Aminobutyric Acid (GABA) Transporter 1, using libraries generated from dynamic combinatorial chemistry. This approach illustrates the application of piperidine-3-carboxylic acid derivatives in identifying potent ligands for neurological targets (Sindelar & Wanner, 2012).

Safety And Hazards

3-Piperidinopyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-piperidin-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWMAMIMWHCYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594492
Record name 3-(Piperidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinopyridine-2-carboxylic acid

CAS RN

898289-01-5
Record name 3-(Piperidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.